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Abstract
This technical guide provides a comprehensive overview of the structure elucidation of N-p-
coumaroyl-N'-caffeoylputrescine (PCC), a naturally occurring alkaloid with significant

antioxidant properties.[1] First isolated from Saxifraga tangutica, this document details the

methodologies for its extraction, purification, and characterization using modern spectroscopic

techniques.[1] Included are detailed experimental protocols, tabulated quantitative data from

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and graphical

visualizations of the elucidation workflow and its known biological signaling pathway. This guide

is intended to serve as a valuable resource for researchers in natural product chemistry,

pharmacology, and drug development.

Introduction
N-p-coumaroyl-N'-caffeoylputrescine (PCC) is a phenylpropanoid amide that has garnered

interest due to its potent antioxidant activity.[1] Initially identified in Exochorda racemosa and

later isolated from the traditional Tibetan medicine Saxifraga tangutica, its structural

characterization is crucial for understanding its bioactivity and potential therapeutic

applications.[1] The molecule consists of a central putrescine core acylated with a p-coumaroyl

group at one nitrogen atom and a caffeoyl group at the other. This guide provides an in-depth

look at the analytical techniques employed to confirm this structure.
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Isolation and Purification
The isolation of N-p-coumaroyl-N'-caffeoylputrescine from its natural source, Saxifraga

tangutica, involves a multi-step chromatographic process.[1] The general workflow is designed

to separate the compound of interest from a complex mixture of plant metabolites.

Experimental Protocol: Isolation from Saxifraga
tangutica

Extraction:

Dried, whole plants of S. tangutica (500 g) are extracted three times with 12 L of methanol.

[1]

The methanol extracts are combined and concentrated using a rotary evaporator to a

volume of 500 mL.[1]

The concentrated extract is mixed with 200 g of polyamide and dried in an oven to obtain

a sample-polyamide mixture.[1]

Medium-Pressure Liquid Chromatography (MPLC) - Step 1:

The sample-polyamide mixture is subjected to MPLC on a MCI gel column.[1]

A stepwise gradient elution is performed with methanol and water.

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-

performance liquid chromatography (HPLC) to identify those containing the target

compound.

MPLC - Step 2 (Fraction Fr4):

The fraction identified as containing the compound of interest (Fr4) is further purified on a

spherical C18 MPLC column.[1]

Elution is carried out with a gradient of acetonitrile in water.[1]

This step yields a more refined fraction (Fr4-5) enriched with PCC.[1]
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High-Performance Liquid Chromatography (HPLC) - Final Purification:

The enriched fraction (Fr4-5) is dissolved in methanol.[1]

Final purification is achieved by preparative HPLC on a Click XIon column.[1]

Isocratic elution with 91% acetonitrile is used to yield the pure compound (Fr4-5-1), N-p-
coumaroyl-N'-caffeoylputrescine.[1]

The final product is concentrated under reduced pressure to yield a yellowish solid.[1]

Extraction MPLC Step 1 MPLC Step 2 Final Purification

S. tangutica (Dried Plant) Methanol Extraction Concentration & Polyamide Adsorption MCI Gel Column Fraction Fr4 Spherical C18 Column Fraction Fr4-5 Preparative HPLC (Click XIon) Pure PCC

Click to download full resolution via product page

Isolation and Purification Workflow for PCC.

Spectroscopic Data and Structure Elucidation
The definitive structure of N-p-coumaroyl-N'-caffeoylputrescine was determined through a

combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of the compound.

Instrument: Waters QDa electrospray ionization mass spectrometer.[1]

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Analysis: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the

mass spectrometer. The mass-to-charge ratio (m/z) of the resulting ions is measured.
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Ion Observed m/z Interpretation

[M+Na]⁺ 396.17 Sodium adduct of the molecule

Molecular Formula C₂₂H₂₄N₂O₅
Calculated Molecular Weight:

396.44 g/mol

Table 1: Mass Spectrometry Data for N-p-coumaroyl-N'-caffeoylputrescine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments are essential for determining the

carbon-hydrogen framework and the connectivity of atoms within the molecule.

Instrument: Bruker Avance 600 MHz spectrometer.[1]

Solvent: A suitable deuterated solvent such as Methanol-d₄ (CD₃OD) or DMSO-d₆ is used.

Temperature: Standard probe temperature (e.g., 298 K).

Experiments: ¹H NMR, ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), and

Heteronuclear Multiple Bond Correlation (HMBC) spectra are acquired.

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for N-p-
coumaroyl-N'-caffeoylputrescine.[1]
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Position δC (ppm)
δH (ppm) (Multiplicity, J in
Hz)

p-Coumaroyl Moiety

1' 129.1

2', 6' 115.1 7.32 (d, 8.5)

3', 5' 125.8 6.74 (d, 8.5)

4' 158.9

7' 139.5 7.38 (d, 15.7)

8' 117.9 6.31 (d, 15.7)

9' 165.3

Caffeoyl Moiety

1'' 125.9

2'' 114.7 6.93 (d, 2.1)

3'' 144.9

4'' 147.9

5'' 113.8 6.83 (d, 8.2)

6'' 120.3 6.79 (dd, 8.2, 2.1)

7'' 139.7 7.23 (d, 15.7)

8'' 118.2 6.20 (d, 15.7)

9'' 165.3

Putrescine Moiety

1 38.3 3.17 (t, 6.7)

2 26.8 1.46 (m)

3 26.8 1.46 (m)

4 38.3 3.17 (t, 6.7)
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Table 2: ¹H and ¹³C NMR Data for N-p-coumaroyl-N'-caffeoylputrescine.[1]

2D NMR experiments establish the connectivity between protons and carbons.

HSQC: This experiment correlates protons directly to the carbons they are attached to. For

instance, it confirmed the assignment of the methylene protons at δH 3.17 to the carbons at

δC 38.3 (C-1 and C-4 of putrescine).[1]

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and

carbons, which is critical for piecing together the molecular structure. Key HMBC correlations

include:

The correlation between the protons at δH 7.32 (H-2'/6') and the carbon at δC 129.1 (C-1')

confirmed the para-substituted aromatic ring of the coumaroyl group.[1]

Correlations from the olefinic proton H-7'' (δH 7.23) to carbons C-2'' (δC 114.7) and C-6''

(δC 120.3) helped place the substituents on the caffeoyl ring.[1]

Key HMBC correlations in PCC. (Diagram is illustrative; requires an actual structure image for
full context).

Biological Activity and Signaling Pathway
N-p-coumaroyl-N'-caffeoylputrescine has been shown to modulate the heat shock protein 90

alpha family class A member 1 (HSP90AA1).[1][2] This interaction subsequently affects the

expression of mutant p53 (Mut-p53), which can trigger a cascade effect reducing adriamycin-

induced drug resistance in cancer cells.[1][2]
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Cellular Effect

N-p-coumaroyl-N'-
caffeoylputrescine (PCC)

HSP90AA1

 Modulates

Reduced Drug ResistanceMutant p53 (Mut-p53)

 Affects Expression

Adriamycin-induced
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Signaling Pathway of PCC via HSP90AA1 Modulation.

Conclusion
The structure of N-p-coumaroyl-N'-caffeoylputrescine has been unequivocally established

through a systematic process of isolation and spectroscopic analysis. The detailed

methodologies and data presented in this guide serve as a foundational reference for

researchers working with this and similar natural products. The elucidation of its structure is the

first step toward exploring its full pharmacological potential, particularly its role in modulating

HSP90AA1 and influencing drug resistance in cancer cells. Further investigation into its

synthesis, mechanism of action, and in vivo efficacy is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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